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Compound of Interest

Compound Name: ND1-YL2

Cat. No.: B12375727 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and supporting information for utilizing the

Transwell invasion assay to evaluate the efficacy of ND1-YL2, a peptide-based PROTAC®

(Proteolysis Targeting Chimera) degrader of Steroid Receptor Co-activator 1 (SRC-1), in

inhibiting cancer cell invasion.[1][2][3][4]

Introduction
Cancer cell invasion is a critical step in metastasis, the primary cause of cancer-related

mortality. The Transwell invasion assay is a widely used in vitro method to study the invasive

potential of cancer cells.[5][6] This assay simulates the passage of tumor cells through the

extracellular matrix (ECM). ND1-YL2 is a novel therapeutic agent that induces the degradation

of SRC-1, a transcriptional co-activator implicated in cancer progression and metastasis.[1][3]

[4] By degrading SRC-1, ND1-YL2 has been shown to significantly suppress cancer cell

invasion and migration.[1][2][3][4] These notes are designed to guide researchers in applying

the Transwell assay to quantify the inhibitory effects of ND1-YL2 on cancer cell invasion,

particularly using the MDA-MB-231 triple-negative breast cancer cell line as a model.

Principle of the Assay
The Transwell invasion assay utilizes a two-chamber system separated by a porous

polycarbonate membrane. The upper surface of the membrane is coated with a layer of

basement membrane extract (e.g., Matrigel), which acts as an artificial extracellular matrix.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b12375727?utm_src=pdf-interest
https://www.benchchem.com/product/b12375727?utm_src=pdf-body
https://www.researchgate.net/publication/342738269_Targeted_Degradation_of_Transcription_Coactivator_SRC-1_through_the_N-Degron_Pathway?_tp=eyJjb250ZXh0Ijp7InBhZ2UiOiJzY2llbnRpZmljQ29udHJpYnV0aW9ucyIsInByZXZpb3VzUGFnZSI6bnVsbCwic3ViUGFnZSI6bnVsbH19
https://www.researchgate.net/figure/Cellular-activity-of-ND1-YL2-For-RT-qPCR-experiments-mRNA-levels-of-CSF-1-a-and_fig5_342738269
https://pubmed.ncbi.nlm.nih.gov/33026161/
https://www.researchgate.net/publication/342738018_Targeted_Degradation_of_Transcription_Co-activator_SRC-1_through_the_N-Degron_Pathway
https://www.protocols.io/view/principles-techniques-and-precautions-in-transwell-5qpvo3wn9v4o/v1
https://pmc.ncbi.nlm.nih.gov/articles/PMC10335869/
https://www.benchchem.com/product/b12375727?utm_src=pdf-body
https://www.researchgate.net/publication/342738269_Targeted_Degradation_of_Transcription_Coactivator_SRC-1_through_the_N-Degron_Pathway?_tp=eyJjb250ZXh0Ijp7InBhZ2UiOiJzY2llbnRpZmljQ29udHJpYnV0aW9ucyIsInByZXZpb3VzUGFnZSI6bnVsbCwic3ViUGFnZSI6bnVsbH19
https://pubmed.ncbi.nlm.nih.gov/33026161/
https://www.researchgate.net/publication/342738018_Targeted_Degradation_of_Transcription_Co-activator_SRC-1_through_the_N-Degron_Pathway
https://www.benchchem.com/product/b12375727?utm_src=pdf-body
https://www.researchgate.net/publication/342738269_Targeted_Degradation_of_Transcription_Coactivator_SRC-1_through_the_N-Degron_Pathway?_tp=eyJjb250ZXh0Ijp7InBhZ2UiOiJzY2llbnRpZmljQ29udHJpYnV0aW9ucyIsInByZXZpb3VzUGFnZSI6bnVsbCwic3ViUGFnZSI6bnVsbH19
https://www.researchgate.net/figure/Cellular-activity-of-ND1-YL2-For-RT-qPCR-experiments-mRNA-levels-of-CSF-1-a-and_fig5_342738269
https://pubmed.ncbi.nlm.nih.gov/33026161/
https://www.researchgate.net/publication/342738018_Targeted_Degradation_of_Transcription_Co-activator_SRC-1_through_the_N-Degron_Pathway
https://www.benchchem.com/product/b12375727?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12375727?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cancer cells are seeded in the upper chamber in serum-free medium, while the lower chamber

contains a chemoattractant, typically medium supplemented with fetal bovine serum (FBS).

Invasive cells must degrade the Matrigel barrier and migrate through the pores of the

membrane towards the chemoattractant.[5][7] The extent of invasion is quantified by staining

and counting the cells that have successfully traversed the membrane. The effect of ND1-YL2
is assessed by treating the cells with the compound and comparing the number of invaded

cells to an untreated control.

Data Presentation
The following table summarizes the quantitative data from a representative Transwell invasion

assay with ND1-YL2 treatment on MDA-MB-231 cells. The data is presented as the percentage

of invaded cells relative to the control group.

Treatment Group Concentration (µM)
Percentage of Invaded
Cells (%)

DMSO (Control) - 100

YL2 20 ~95

RLAA peptide 20 ~100

ND1-YL2 20 ~40

Data is estimated from graphical representations in the cited literature.[2] YL2 is a stapled

peptide that binds to SRC-1, and the RLAA peptide is a control peptide.

Experimental Protocols
This section provides a detailed methodology for performing a Transwell invasion assay with

ND1-YL2 treatment using MDA-MB-231 cells.

Materials and Reagents
24-well Transwell® inserts (8.0 µm pore size)

Matrigel® Basement Membrane Matrix
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MDA-MB-231 human breast cancer cell line

Dulbecco's Modified Eagle's Medium (DMEM)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution

Trypsin-EDTA solution

Phosphate-Buffered Saline (PBS)

ND1-YL2

Dimethyl sulfoxide (DMSO, as a vehicle for ND1-YL2)

Crystal Violet staining solution (e.g., 0.1% w/v in methanol)

Cotton swabs

Inverted microscope with a camera

Cell culture incubator (37°C, 5% CO₂)

Sterile pipette tips, tubes, and cell culture flasks

Experimental Procedure
1. Preparation of Matrigel-Coated Inserts:

Thaw Matrigel® on ice overnight in a 4°C refrigerator.

Dilute the Matrigel® with cold, serum-free DMEM to the desired concentration (typically 1:3

to 1:6). Keep all solutions and pipette tips cold to prevent premature gelling.

Carefully add 50-100 µL of the diluted Matrigel® solution to the upper chamber of each

Transwell® insert, ensuring the entire surface of the membrane is covered.
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Incubate the plates at 37°C for at least 4-6 hours (or overnight) to allow the Matrigel® to

solidify.

2. Cell Culture and Preparation:

Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% penicillin-

streptomycin in a 37°C incubator with 5% CO₂.

Grow cells to approximately 80% confluency.

Prior to the assay, starve the cells by incubating them in serum-free DMEM for 12-24 hours.

Harvest the cells using trypsin-EDTA, wash with serum-free DMEM, and resuspend them in

serum-free DMEM at a concentration of 1 x 10⁵ to 5 x 10⁵ cells/mL.

3. ND1-YL2 Treatment and Cell Seeding:

Prepare stock solutions of ND1-YL2 in DMSO. Further dilute in serum-free DMEM to achieve

the desired final concentrations (e.g., 20 µM). Include a DMSO-only vehicle control.

In the lower chamber of the 24-well plate, add 600 µL of DMEM containing 10% FBS as a

chemoattractant.

In the upper chamber of the Matrigel-coated inserts, add 200 µL of the cell suspension

containing the respective concentrations of ND1-YL2 or DMSO control.

4. Incubation:

Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours. The incubation time

should be optimized based on the cell type and experimental conditions.

5. Fixation and Staining:

After incubation, carefully remove the inserts from the wells.

Using a cotton swab, gently remove the non-invaded cells and the remaining Matrigel® from

the upper surface of the membrane.
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Fix the invaded cells on the lower surface of the membrane by immersing the inserts in a

well containing 4% paraformaldehyde or ice-cold methanol for 10-20 minutes.

Wash the inserts with PBS.

Stain the invaded cells by immersing the inserts in a well containing 0.1% crystal violet

solution for 15-30 minutes.

Gently wash the inserts with water to remove excess stain and allow them to air dry

completely.

6. Quantification and Data Analysis:

Once dry, visualize the stained cells on the underside of the membrane using an inverted

microscope.

Capture images from several random fields of view (e.g., 5-10 fields) for each insert at a

consistent magnification (e.g., 100x or 200x).

Count the number of invaded cells in each field. The counting can be done manually using

image analysis software like ImageJ.

Calculate the average number of invaded cells per field for each treatment group.

Normalize the data by expressing the number of invaded cells in the ND1-YL2-treated

groups as a percentage of the invaded cells in the control (DMSO) group.
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Fig. 1: Transwell Invasion Assay Workflow

ND1-YL2 Signaling Pathway
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Fig. 2: ND1-YL2 Mechanism of Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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